Asparaginyl-Valine
Overview
Description
Asparaginyl-Valine is a dipeptide composed of the amino acids asparagine and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Mechanism of Action
Target of Action
Asparaginyl-Valine, also known as H-ASN-VAL-OH, is a dipeptide composed of asparagine and valine It’s known that dipeptides can have physiological or cell-signaling effects .
Mode of Action
It’s known that dipeptides can interact with their targets to induce various physiological effects . For instance, some dipeptides are known to influence the action of other agents in multiagent systems .
Biochemical Pathways
This compound is an incomplete breakdown product of protein digestion or protein catabolism . It’s involved in specific amino acid degradation pathways following protein digestion . Asparagine, one of the components of this compound, plays a vital role in the development of cancer cells and is involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
Result of Action
It’s known that dipeptides can have physiological or cell-signaling effects . For instance, some dipeptides are known to influence the action of other agents in multiagent systems .
Action Environment
It’s known that the action of dipeptides can be influenced by various factors, including the presence of other co-learning agents .
Biochemical Analysis
Biochemical Properties
Asparaginyl-Valine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by asparaginyl endopeptidases, a type of cysteine protease found in mammalian and plant cells . These interactions can influence the structure and function of these biomolecules, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
This compound can influence various types of cells and cellular processes. It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to play a vital role in the development of cancer cells . The specific effects can vary depending on the type of cell and the cellular context .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can interact with asparaginyl endopeptidases, influencing their activity and thereby affecting the biosynthesis of cyclotides .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as asparagine synthetase, which catalyzes the biosynthesis of asparagine from aspartate . The compound can also affect metabolic flux or metabolite levels .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asparaginyl-Valine typically involves the coupling of asparagine and valine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms such as Escherichia coli. These microorganisms are then cultured in large bioreactors, and the peptide is harvested and purified using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylene group of the valine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino groups in this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the peptide.
Substitution: Substituted derivatives where the amino groups are replaced by other functional groups.
Scientific Research Applications
Asparaginyl-Valine has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and in the development of new peptide-based materials.
Biology: Studied for its role in protein digestion and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cell-signaling pathways.
Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques
Comparison with Similar Compounds
- Asparaginyl-Alanine
- Asparaginyl-Glycine
- Valinyl-Glycine
Comparison: Asparaginyl-Valine is unique due to its specific amino acid composition, which influences its chemical properties and biological activities. Compared to other dipeptides like Asparaginyl-Alanine or Asparaginyl-Glycine, this compound has a bulkier side chain due to the valine residue, affecting its solubility and reactivity. Additionally, the presence of both asparagine and valine residues allows it to participate in a broader range of biochemical reactions .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBQPGIYEZKDEG-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344771 | |
Record name | L-Asparaginyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145314-87-0 | |
Record name | L-Asparaginyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is Asn-Val found naturally in proteins?
A1: Yes, Asn-Val is a naturally occurring dipeptide found within the amino acid sequence of various proteins across different species. For instance, it's found in:* Rice glutelin: A novel glutelin cDNA from rice seeds was found to contain an Asn-Val sequence instead of the typical Asn-Gly processing site found in other 11S seed storage proteins. This difference influences the hydrophilicity and isoelectric point of the protein. []* Hyaluronidases: The sequence Asn-Val-Thr represents a potential N-glycosylation site conserved across various mammalian and non-mammalian hyaluronidases. This conservation suggests a significant role in the structure and function of these enzymes. []* Thioredoxin reductase: Mammalian thioredoxin reductases (TrxR) possess a conserved redox catalytic site, -Cys-Val-Asn-Val-Gly-Cys-. This site contributes to the enzyme's ability to reduce thioredoxin and other molecules, playing a role in various cellular processes. []
Q2: Does the presence of Asn-Val in specific protein regions have functional implications?
A2: Research suggests that the location of Asn-Val within a protein can be functionally significant. For example:
- Clustering of Kir4.1 potassium channel: The dipeptide sequence Ser-Asn-Val at the C-terminal end of the Kir4.1 potassium channel enables its interaction with the anchoring protein PSD-95. This interaction leads to channel clustering and enhances potassium current, influencing neuronal signaling. []
- Deamidation and peptide bond cleavage: Studies on model peptides showed that the presence of a histidine residue (His) adjacent to Asn-Val can impact deamidation rates and promote Asn-His bond cleavage. These findings provide insights into potential degradation pathways of peptides containing Asn-Val. []
Q3: What is the molecular formula and weight of Asn-Val?
A3: The molecular formula of Asn-Val is C8H15N3O4. Its molecular weight is 217.22 g/mol.
Q4: Is there research on the material compatibility and stability of Asn-Val itself?
A4: The provided research focuses on Asn-Val within the context of larger peptides and proteins. Studies specifically investigating the material compatibility and stability of isolated Asn-Val were not included.
Q5: Are there studies on the catalytic properties or computational modeling of Asn-Val?
A5: The research provided doesn't delve into the catalytic activity or computational modeling of Asn-Val in isolation. The focus remains on its presence within larger peptide and protein sequences and the resulting biological effects.
Q6: Is there information on how modifications to the Asn-Val structure affect its activity or stability?
A6: While the provided research does not directly investigate modifications specific to the Asn-Val dipeptide, some studies highlight the importance of the Asn-Val sequence within a larger context:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.